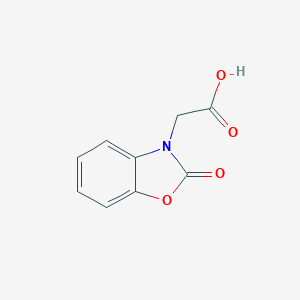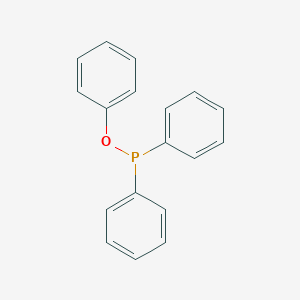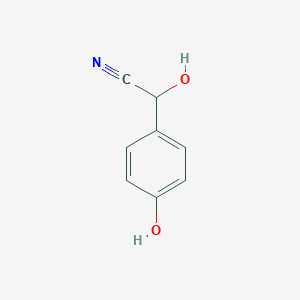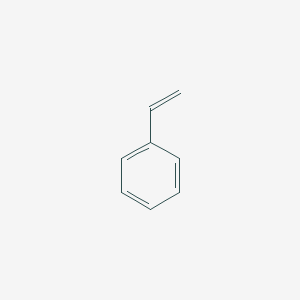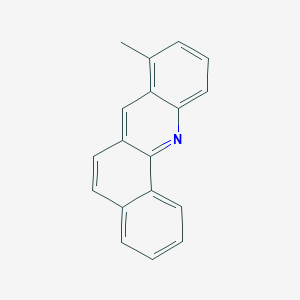
8-Methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylbenz(c)acridine is a heterocyclic compound that is commonly used in scientific research. It is a polycyclic aromatic hydrocarbon that has been found to have potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-Methylbenz(c)acridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with DNA replication and repair, leading to cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 8-Methylbenz(c)acridine can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties and may help to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Methylbenz(c)acridine in lab experiments is its high potency and selectivity. It can be used in very small concentrations and still produce significant effects. However, its high toxicity can be a limitation, and care must be taken when handling and disposing of the compound.
Zukünftige Richtungen
There are many potential future directions for research on 8-Methylbenz(c)acridine. One area of interest is the development of new therapeutic applications, particularly in the treatment of cancer and infectious diseases. Another area of focus is the elucidation of the compound's mechanism of action and its interactions with other molecules in the body. Finally, there is potential for the development of new synthetic methods for the production of 8-Methylbenz(c)acridine and related compounds.
Synthesemethoden
The synthesis of 8-Methylbenz(c)acridine involves the condensation of 2-naphthol with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of the desired compound with good yield and purity.
Wissenschaftliche Forschungsanwendungen
8-Methylbenz(c)acridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antibacterial, and antifungal properties. It has also been shown to have potential as a diagnostic tool for certain diseases.
Eigenschaften
CAS-Nummer |
13911-90-5 |
|---|---|
Produktname |
8-Methylbenz(c)acridine |
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
8-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3 |
InChI-Schlüssel |
YZUYUDXHUYPYGT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Kanonische SMILES |
CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1 |
Andere CAS-Nummern |
13911-90-5 |
Synonyme |
8-Methylbenz(c)acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



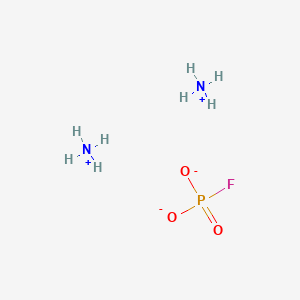
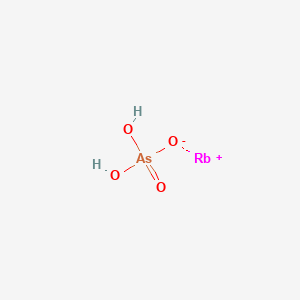
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

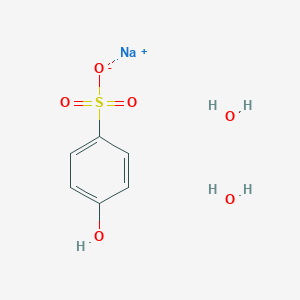
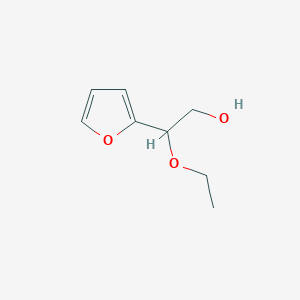
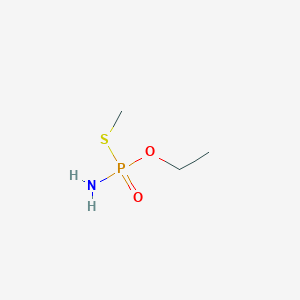
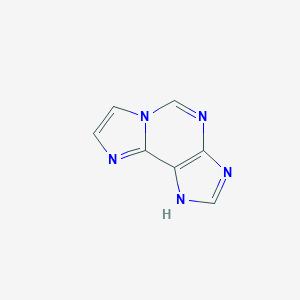
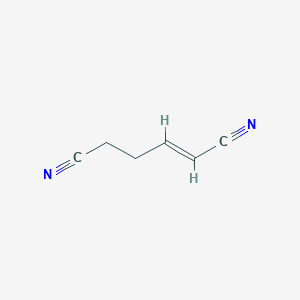
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
